physicochemical properties of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid
physicochemical properties of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic Acid
Executive Summary
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid is a substituted arylboronic acid of significant interest to medicinal chemists and researchers in drug discovery. Its unique trifunctional structure—comprising a reactive boronic acid moiety, an electron-withdrawing chlorine atom, and an electron-donating pyrrolidine group—makes it a versatile building block for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The physicochemical properties of this compound are paramount as they directly influence its reactivity, solubility, stability, and bioavailability, thereby governing its handling, formulation, and application in synthetic and biological systems. This guide provides a comprehensive analysis of the core , grounded in the established principles of boronic acid chemistry. It offers not only a summary of expected characteristics based on analogous compounds but also details robust, field-proven experimental protocols for their precise determination, empowering researchers to conduct self-validating characterization.
Introduction: The Role of Substituted Arylboronic Acids in Modern Chemistry
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] Beyond synthesis, the boronic acid functional group is a unique Lewis acid capable of forming reversible covalent bonds with diols, a feature exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[2][3][4]
The subject of this guide, 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid, integrates several key features:
-
The Boronic Acid Group [-B(OH)₂]: Serves as the primary reactive site for cross-coupling and diol binding. Its Lewis acidity is a central physicochemical property.
-
The Pyrrolidine Substituent: A five-membered nitrogen heterocycle, this group is a common scaffold in drug discovery, valued for its ability to increase molecular three-dimensionality and engage in hydrogen bonding.[5] Its electron-donating nature can modulate the reactivity of the aromatic ring.
-
The Chlorine Atom: As an electron-withdrawing group, the chloro substituent influences the electronic properties of the phenyl ring and the acidity of the boronic acid. It also provides an additional, orthogonal site for further chemical modification.[6][7]
Understanding the interplay of these groups is critical for predicting and controlling the molecule's behavior.
Core Physicochemical Properties
Precise experimental data for this specific isomer is not widely published, a common scenario for specialized reagents. The following table summarizes the expected properties based on data from structurally similar compounds and general principles of physical organic chemistry. These values should serve as a baseline, with the strong recommendation that they be experimentally verified using the protocols outlined in Section 3.
| Property | Expected Value / Characteristic | Rationale & Significance |
| Chemical Identity | ||
| IUPAC Name | (4-Chloro-2-(pyrrolidin-1-yl)phenyl)boronic acid | - |
| CAS Number | 2225156-01-2 (Isomer: 2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid)[8] | Note: The CAS number for the exact 4-chloro-2-pyrrolidinyl isomer is not readily available in public databases. Researchers should verify the identity of their specific material. |
| Molecular Formula | C₁₀H₁₃BClNO₂ | Derived from the chemical structure. |
| Molecular Weight | 225.48 g/mol | Calculated from the molecular formula. Crucial for all gravimetric and molar calculations. |
| Physical Properties | ||
| Physical Form | Off-white to beige solid (powder or crystalline) | Typical appearance for arylboronic acids.[9][10] |
| Melting Point | >200 °C (Decomposition may occur) | Arylboronic acids often have high melting points. The value is an indicator of purity and lattice energy.[7] |
| Chemical Properties | ||
| pKa | ~8.0 - 9.0 | The boronic acid group is a Lewis acid. The pKa is expected to be in the typical range for arylboronic acids but will be modulated by the competing electronic effects of the chloro and pyrrolidine groups.[11][12] This value is critical for understanding its charge state at physiological pH. |
| Solubility | ||
| - Water: Low | Phenylboronic acids generally have low aqueous solubility.[1][13] The presence of the polar pyrrolidine may slightly enhance it compared to unsubstituted analogs. | |
| - Polar Organic Solvents (e.g., THF, DMSO, Methanol): Soluble | High solubility is expected in polar organic solvents, which is essential for reaction setup and purification.[10] | |
| Stability | Hygroscopic; susceptible to dehydration | Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides.[14] This can affect reagent stoichiometry and requires careful storage. |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen), refrigerated (-20°C to 4°C), and protected from moisture.[9][14] | Proper storage is essential to prevent degradation and maintain the integrity of the compound. |
Experimental Protocols for Physicochemical Characterization
This section provides validated, step-by-step methodologies for determining the key physicochemical parameters. The rationale behind critical steps is explained to ensure robust and reproducible data generation.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of a boronic acid is a measure of its Lewis acidity. Potentiometric titration is a reliable and direct method for its determination, based on the principles outlined by Albert and Serjeant.[11]
Principle: A solution of the boronic acid is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the boronic acid and its conjugate boronate base are equal.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a ~0.01 M solution of 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid in deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is too low, but the resulting value will be an apparent pKa (pKa_app).
-
Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the boronic acid solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette or auto-titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the steepest point of the curve (the inflection point), often found by calculating the first derivative (ΔpH/ΔV).
-
The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa is the pH value recorded at the half-equivalence point.
-
Causality and Trustworthiness: This method is self-validating because the shape of the sigmoidal curve provides a clear visual confirmation of a single acidic proton equilibrium. The accuracy is directly tied to the calibration of the pH meter and the standardization of the titrant, providing a high degree of trust in the result.
Assessment of Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the saturation concentration of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the solute is determined analytically.
Step-by-Step Methodology:
-
Equilibration:
-
Add an excess amount of solid 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid to a series of vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). "Excess" means that undissolved solid must be visible at the end of the experiment.
-
Seal the vials securely.
-
-
Agitation:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the exact time required.
-
-
Sample Processing:
-
Remove the vials and allow any remaining solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles. This step is critical to avoid overestimation.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable mobile phase or solvent.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve of known concentrations.[3][15]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is reported in units such as mg/mL or µM.
-
Causality and Trustworthiness: This protocol ensures a true equilibrium is measured by using excess solid and agitating for an extended period. The filtration step is a key control to separate the dissolved from the solid phase. Using a validated, sensitive analytical method like HPLC for quantification provides accuracy and precision, making the final solubility value highly reliable.
Structural Verification and Purity Assessment
A combination of spectroscopic techniques is essential to confirm the chemical structure and assess the purity of the material.
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹¹B), allowing for unambiguous structural confirmation. LC-MS provides orthogonal information on molecular weight and purity.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Will confirm the presence and connectivity of protons on the aromatic ring, the pyrrolidine ring, and the hydroxyl groups of the boronic acid.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.
-
¹¹B NMR: A key experiment for boronic acids. It will show a characteristic chemical shift for the trigonal planar boron center, providing direct evidence of the boronic acid moiety.[4]
-
2D NMR (COSY, HSQC): Can be used to definitively assign proton and carbon signals and confirm the substitution pattern.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Develop a reverse-phase HPLC method (e.g., C18 column) to separate the main compound from any impurities. The retention time serves as a characteristic identifier.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, often in negative ion mode for boronic acids, to detect the deprotonated molecule [M-H]⁻.[15] The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound, providing definitive mass confirmation.
-
Purity Assessment: The area of the main peak in the chromatogram, relative to the total area of all peaks (at a non-saturating wavelength), provides a quantitative measure of purity (e.g., >95%).
-
Safety and Handling
Based on data for analogous arylboronic acids, 4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid should be handled with appropriate care.
-
Hazard Classification: Likely to be classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causing skin irritation, and causing serious eye irritation.[9][16][17] May also cause respiratory irritation.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.[8]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Conclusion
4-Chloro-2-(pyrrolidin-1-YL)phenylboronic acid is a compound with significant potential, but its effective use hinges on a thorough understanding of its physicochemical properties. While specific data may be sparse, its characteristics can be reliably predicted from its structure and confirmed through the robust experimental protocols detailed in this guide. Key considerations for any researcher include its Lewis acidity (pKa), which dictates its behavior in aqueous and biological media; its solubility profile, which governs its utility in different reaction and formulation solvents; and its stability, which demands careful storage and handling. By employing the described methodologies for pKa determination, solubility measurement, and spectroscopic analysis, scientists and drug development professionals can generate the high-quality, reliable data needed to confidently advance their research and development objectives.
References
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]
- Synthetic method of p-chlorophenylboronic acid. Google Patents.
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. Available at: [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. Available at: [Link]
-
4-Chlorophenylboronic acid. PubChem, NIH. Available at: [Link]
-
Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC, NIH. Available at: [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
Determination of the physicochemical properties of boric acid for VVER emergency modes. IOPscience. Available at: [Link]
-
Phenylboronic acid (1) and its optimized derivatives: improving binding... ResearchGate. Available at: [Link]
-
Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]
-
Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Available at: [Link]
-
pKa measurement. University of Strathclyde. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, NIH. Available at: [Link]
-
[4-Fluoro-2-(pyrrolidin-1-YL)phenyl]boronic acid. PubChem, NIH. Available at: [Link]
-
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers. Available at: [Link]
-
Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Supporting Information. Available at: [Link]
-
Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. ACS Publications. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, NIH. Available at: [Link]
-
110140 - Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
-
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. ResearchGate. Available at: [Link]
-
Supporting Information. Wiley-VCH. Available at: [Link]
-
Designing Functional and Responsive Molecules with Boronic Acids. PMC, NIH. Available at: [Link]
-
Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
4-Chloro phenyl boronic acid. Kairav Chemofarbe Industries Ltd. Available at: [Link]
- METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. Google Patents.
-
Advanced Hyphenated Techniques in Analytical Chemistry. IntechOpen. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC, NIH. Available at: [Link]
-
31 P{ 1 H} NMR spectrum of reaction mixture of 4-MeCOC 6 H 4 B(OH) 2... ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 3. sciex.com [sciex.com]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 8. keyorganics.net [keyorganics.net]
- 9. (4-(Pyrrolidin-1-yl)phenyl)boronic acid | 229009-41-0 [sigmaaldrich.com]
- 10. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
